molecular formula C12H16N2O B1435341 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline CAS No. 1893405-30-5

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline

Cat. No. B1435341
M. Wt: 204.27 g/mol
InChI Key: FJTXFYGNLHCKNJ-UHFFFAOYSA-N
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Description

The compound “4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline” is a complex organic molecule that contains a furo[3,4-c]pyrrole ring structure . This type of structure is found in various natural and synthetic compounds and is often associated with biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furo[3,4-c]pyrrole ring system, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present in the molecule. For example, the presence of the furo[3,4-c]pyrrole ring system would likely influence the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

The compound 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline and its derivatives have been a subject of interest due to their unique structural properties and potential applications in various fields of chemistry. A study by Israa Jirjees (2022) demonstrated the synthesis of Schiff bases and their oxazepine derivatives by reacting aniline with different aromatic heterocyclic aldehydes, including 1H-pyrrole-2-carbaldehyde, which is structurally related to the compound of interest. These compounds were characterized using FTIR, mass spectral, and elemental analyses, providing a foundation for understanding the chemical properties and potential applications of such structures (Jirjees, 2022).

Structural Analysis

In another study, the structural features of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines were explored by B. Su et al. (2013). This research highlighted the planar backbone and dihedral angles formed by pyrrole and benzene rings, which are crucial for understanding the spatial arrangement and reactivity of similar compounds, including 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline (Su et al., 2013).

Future Directions

The study of compounds with the furo[3,4-c]pyrrole structure is an active area of research, and there may be potential for the development of new synthetic methods, reactions, and applications for these compounds .

properties

IUPAC Name

4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-1-3-12(4-2-11)14-5-9-7-15-8-10(9)6-14/h1-4,9-10H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTXFYGNLHCKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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